Lipophilicity Tuning: +0.30 LogP Shift Versus Unsubstituted 1-Phenyl-1H-pyrazol-3-amine
The 4-methyl substituent on the N1-phenyl ring of 1-(4-methylphenyl)-1H-pyrazol-3-amine produces a quantifiable increase in computed LogP compared to the unsubstituted parent 1-phenyl-1H-pyrazol-3-amine (CAS 1128-56-9). Both compounds share an identical polar surface area (PSA = 43.84 Ų), meaning the lipophilicity gain is achieved without altering hydrogen-bonding capacity . This is a useful property for medicinal chemists who need to modulate membrane permeability while preserving the aminopyrazole pharmacophore's H-bond donor/acceptor profile.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.34 (ChemSrc computed) |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazol-3-amine: LogP = 2.04 (ChemSrc computed) |
| Quantified Difference | ΔLogP = +0.30 (approximately 2.0-fold increase in predicted partition coefficient) |
| Conditions | In silico prediction; same computational method applied to both compounds (ChemSrc database) |
Why This Matters
This LogP shift enables rational tuning of lipophilicity without altering the core aminopyrazole H-bond pharmacophore, providing a predictable handle for optimizing passive membrane permeability in cell-based assays.
